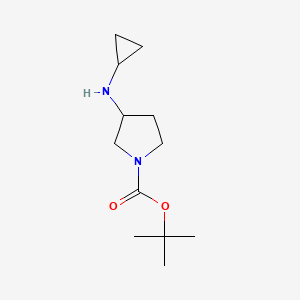

tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-10(8-14)13-9-4-5-9/h9-10,13H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYEGQEQHIFRJSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693539 | |

| Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887587-25-9 | |

| Record name | 1,1-Dimethylethyl 3-(cyclopropylamino)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887587-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS 887587-25-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides a plausible synthesis pathway with a detailed experimental protocol, and discusses its significant applications in the development of novel therapeutics, particularly as a component of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a chiral synthetic building block valued for its unique structural features that are beneficial in drug design. The presence of a cyclopropylamine moiety and a Boc-protected pyrrolidine ring makes it a versatile intermediate in the synthesis of complex molecules.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 887587-25-9 | Commercial Suppliers |

| Molecular Formula | C₁₂H₂₂N₂O₂ | Commercial Suppliers |

| Molecular Weight | 226.32 g/mol | Commercial Suppliers |

| IUPAC Name | This compound | Commercial Suppliers |

| Synonyms | 1-Boc-3-(cyclopropylamino)pyrrolidine | Commercial Suppliers |

| Predicted Boiling Point | 311.8 ± 35.0 °C | [1] |

| Predicted Density | 1.08 g/cm³ | [1] |

| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1] |

Synthesis

While a specific, publicly available, step-by-step synthesis protocol for this compound is not readily found in the searched literature, a highly plausible and commonly employed method is through the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This synthetic strategy is a standard and efficient method for forming secondary amines.

Proposed Synthetic Pathway: Reductive Amination

The synthesis can be envisioned as a two-step process: the formation of an intermediate imine from the ketone and amine, followed by in-situ reduction to the desired secondary amine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for reductive amination and should be optimized for specific laboratory conditions.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is added cyclopropylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution.

-

The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

Analytical Data

Table 2: Expected Analytical Data

| Analysis Type | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons, and the cyclopropyl protons. |

| ¹³C NMR | Resonances for the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the carbons of the pyrrolidine and cyclopropyl rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (e.g., [M+H]⁺ at m/z 227.18). |

Applications in Drug Discovery

This compound is a valuable building block in drug discovery, primarily due to its utility in constructing more complex molecules with desirable pharmacological properties.

Intermediate for Protease Inhibitors

The pyrrolidine scaffold is a common feature in many biologically active compounds, including protease inhibitors. The specific stereochemistry of this chiral intermediate can be crucial for achieving high-affinity binding to the active site of target proteases, which are implicated in various diseases, including viral infections and cancer.

Building Block for PROTACs

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by recruiting them to an E3 ubiquitin ligase.

Caption: General workflow for incorporating the building block into a PROTAC.

The secondary amine of the deprotected pyrrolidine can serve as a versatile attachment point for a linker, which in turn is connected to ligands for a target protein and an E3 ligase. The structural rigidity and specific vector of the pyrrolidine ring can be advantageous in optimizing the spatial orientation of the two ligands in the final PROTAC molecule, which is critical for efficient ternary complex formation and subsequent protein degradation.

Safety Information

A specific Safety Data Sheet (SDS) for this compound (CAS 887587-25-9) is not widely available. However, based on the GHS information provided by some suppliers and the general nature of similar chemical compounds, the following hazards should be considered.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

This technical guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive and compound-specific Safety Data Sheet.

References

An In-depth Technical Guide to (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclopropyl and pyrrolidine moieties, combined with the stereospecificity of the (R)-enantiomer, make it a valuable intermediate in the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical and physical properties, a discussion of its role in drug discovery, and generalized experimental approaches for its synthesis and characterization, drawing upon data from the compound itself where available, and from closely related structural analogs when necessary.

Core Properties

(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is primarily utilized as a chiral intermediate in the synthesis of pharmaceutical compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group makes it suitable for use in multi-step synthetic routes, while the cyclopropylamino-pyrrolidine core is a key pharmacophore in various biologically active molecules.

Physicochemical Data

Quantitative data for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is limited in publicly available literature. The following table summarizes available data, including predicted values where experimental data is not available.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | |

| Molecular Weight | 226.315 g/mol | |

| CAS Number | 1289584-93-5 | |

| Appearance | Not specified; likely a solid or oil | |

| Melting Point | No experimental data available | |

| Boiling Point | 311.8 ± 35.0 °C (Predicted) | |

| Density | 1.08 g/cm³ | |

| Solubility | No experimental data available |

Spectral and Analytical Data

Role in Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery due to its three-dimensional structure which allows for the presentation of substituents in well-defined spatial orientations, enhancing interactions with biological targets. The incorporation of a cyclopropyl group can further increase metabolic stability and binding affinity.

(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is described as a key chiral intermediate for the synthesis of drugs, particularly in the development of protease inhibitors and antiviral agents. The stereospecificity of the (R)-enantiomer is often crucial for achieving the desired biological activity.

Below is a conceptual workflow illustrating the role of such chiral building blocks in a drug discovery pipeline.

Caption: Workflow of a chiral building block in drug discovery.

Experimental Protocols

While a specific, validated synthesis protocol for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is not available in the cited literature, a general and representative procedure can be inferred from the synthesis of analogous compounds. The most probable synthetic route involves the reductive amination of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine.

Representative Synthesis via Reductive Amination

Disclaimer: This is a generalized protocol and requires optimization and validation.

Materials:

-

(R)-tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent

-

Dichloromethane (DCM) or another suitable solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of (R)-tert-butyl 3-oxopyrrolidine-1-carboxylate (1 equivalent) in dichloromethane, add cyclopropylamine (1.1-1.5 equivalents).

-

If necessary, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.

The following diagram illustrates this generalized synthetic workflow.

Caption: Generalized synthetic workflow for the target compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is not provided, general precautions for handling similar chemical intermediates should be followed. Based on related compounds, it may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, lab coat), are recommended. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable chiral building block for the synthesis of complex pharmaceutical agents. While detailed experimental and biological data for this specific compound are scarce in the public domain, its structural features and the established importance of the cyclopropylamino-pyrrolidine scaffold in medicinal chemistry suggest its potential for the development of novel therapeutics. Further research and publication of its properties and applications would be beneficial to the scientific community.

In-Depth Technical Guide: (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical methodologies related to (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate. While specific experimental data for this compound is not widely published, this document compiles relevant data from closely related analogs and outlines general experimental protocols.

Spectral Data Analysis

The following tables summarize expected spectral data for (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate based on analogous compounds. This data is intended to serve as a reference for researchers working with this and similar molecules.

Table 1: Predicted ¹H NMR Spectral Data

Data is referenced from the analogous compound, (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate.[1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.40-3.60 | m | 2H | Pyrrolidine CH₂ |

| ~3.35 | m | 1H | Pyrrolidine CH |

| ~3.20 | m | 1H | Pyrrolidine CH |

| ~3.08 | m | 1H | Pyrrolidine CH |

| ~2.82 | m | 1H | Cyclopropyl CH |

| ~2.02 | m | 1H | Pyrrolidine CH |

| ~1.58-1.72 | m | 2H | Pyrrolidine CH₂ |

| 1.46 | s | 9H | tert-butyl CH₃ |

| ~0.40-0.60 | m | 4H | Cyclopropyl CH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

Predicted values based on standard chemical shift ranges for similar functional groups.[2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (carbamate) |

| ~80 | C(CH₃)₃ |

| ~55-60 | Pyrrolidine CH-N |

| ~45-50 | Pyrrolidine CH₂-N |

| ~30-35 | Cyclopropyl CH-N |

| ~28 | C(CH₃)₃ |

| ~25-30 | Pyrrolidine CH₂ |

| ~5-10 | Cyclopropyl CH₂ |

Table 3: Predicted Mass Spectrometry Data

Data is referenced from the analogous compounds, tert-butyl 3-aminopyrrolidine-1-carboxylate [M+H]⁺: 187 and predicted for tert-butyl 3-(propylamino)pyrrolidine-1-carboxylate [M+H]⁺: 229.19106.[4][5]

| m/z | Adduct |

| 227.18 | [M+H]⁺ |

| 249.16 | [M+Na]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

Predicted values based on characteristic vibrational frequencies of functional groups.[6][7][8]

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-3500 | N-H stretch (secondary amine) |

| ~2850-3000 | C-H stretch (alkane) |

| ~1680-1700 | C=O stretch (carbamate) |

| ~1160-1250 | C-N stretch |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments related to the synthesis and characterization of (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.

Synthesis: Reductive Amination

A common and effective method for the synthesis of the target compound is the reductive amination of a ketone precursor.

Materials:

-

(S)-tert-butyl 3-oxopyrrolidine-1-carboxylate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes (for chromatography)

Procedure:

-

To a solution of (S)-tert-butyl 3-oxopyrrolidine-1-carboxylate in dichloromethane, add cyclopropylamine and a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.

Analytical Methodologies

Sample Preparation:

-

Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[9]

-

Transfer the solution to an NMR tube. If any solid is present, filter the solution through a pipette with a cotton plug into the tube.[10]

¹H NMR Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[11]

-

Acquire the spectrum using a standard pulse sequence. An appropriate number of scans should be chosen to achieve a good signal-to-noise ratio.[11]

-

Process the data by applying Fourier transformation, phasing the spectrum, and performing baseline correction.[11]

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[11]

¹³C NMR Acquisition:

-

The sample preparation is the same as for ¹H NMR, though a higher concentration (50-100 mg) may be required.[9]

-

Use a standard proton-decoupled pulse sequence for acquisition.[11]

-

A longer acquisition time and a higher number of scans are typically necessary due to the low natural abundance of ¹³C.[11]

-

Data processing and referencing are similar to the ¹H NMR procedure.[11][12]

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

The sample is introduced into the ion source, where it is converted into gas-phase ions.[13][14]

-

The ions are then separated in the mass analyzer based on their mass-to-charge (m/z) ratio.[15][14]

-

The separated ions are detected, and their relative abundance is recorded to generate a mass spectrum.[14] The most intense ion is assigned an abundance of 100% and is referred to as the base peak.[13]

Sample Preparation (Neat Liquid/Oil):

-

Place a small drop of the sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Data Acquisition:

-

Place the sample plates in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The resulting spectrum is a plot of percent transmittance versus wavenumber.[7]

Visualizations

Synthesis Workflow

The following diagram illustrates a typical synthetic pathway for (S)-tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate via reductive amination.

Caption: Reductive Amination Synthesis Pathway.

Analytical Workflow

This diagram outlines the general workflow for the characterization of the synthesized compound.

Caption: Post-Synthesis Analytical Workflow.

References

- 1. (S)-tert-butyl 3-(isopropylamino)pyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. youtube.com [youtube.com]

- 4. tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 6. youtube.com [youtube.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. microbenotes.com [microbenotes.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. How To [chem.rochester.edu]

- 11. benchchem.com [benchchem.com]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 15. fiveable.me [fiveable.me]

An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. We will delve into its physicochemical properties, synthesis, and critical applications in drug discovery, particularly in the development of protease inhibitors and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

This compound is a heterocyclic compound valued for its specific stereochemistry and functional groups that are amenable to further chemical modifications. Its quantitative properties are summarized below.

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.315 g/mol [1] |

| CAS Number | 887587-25-9 |

| Predicted Boiling Point | 311.8 ± 35.0 °C |

| Predicted Density | 1.08 g/cm³ |

| Storage | 2-8°C |

Chemical Structure

The structure of this compound features a pyrrolidine ring, which is a five-membered saturated heterocycle containing nitrogen.[2] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. A cyclopropylamino group is attached at the 3-position of the pyrrolidine ring.

Experimental Protocols: Synthesis

A common and efficient method for the synthesis of this compound is the reductive amination of a ketone precursor. This method is widely used for the formation of C-N bonds.

The synthesis involves the reaction of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine in the presence of a reducing agent.

-

Reaction Setup : To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Reduction : Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture. This reagent is selective for the reduction of imines in the presence of ketones.

-

Reaction Progression : Continue stirring the reaction at room temperature for 12-24 hours until the reaction is complete.

-

Workup : Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3][4][5] this compound serves as a crucial building block for introducing this valuable motif into drug candidates.

This compound is a key intermediate in the synthesis of protease inhibitors, which are a class of drugs that inhibit the activity of proteases.[1] Viral proteases are essential for viral replication, making them an attractive target for antiviral therapies.[6] For instance, the main protease (Mpro) and papain-like protease (PLpro) of coronaviruses are critical for processing viral polyproteins.[6][7][8]

This compound and similar structures can also be used as part of the linker in the synthesis of PROTACs.[9] PROTACs are bifunctional molecules that induce the degradation of a target protein.[10] They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[10] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.[10]

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex, biologically active molecules. Its utility in constructing protease inhibitors and PROTACs underscores its importance in the development of new therapeutics for a wide range of diseases, from viral infections to cancer. The synthetic accessibility and the chemical handles it provides make it an indispensable tool for medicinal chemists and drug development professionals.

References

- 1. (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidines as Main Protease Inhibitors for Treating Viral Infections, in Particular, Coronavirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in pharmaceutical development. This document details the analytical data and experimental protocols essential for the characterization of this compound.

Chemical Identity and Physical Properties

This compound is a saturated heterocyclic compound containing a pyrrolidine ring substituted with a cyclopropylamino group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

| Identifier | Value | Reference |

| Chemical Name | This compound | |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | [2] |

| CAS Number | 887587-25-9 (Racemate) | [2][3] |

| 1289584-93-5 ((R)-enantiomer) | [1] | |

| Predicted Boiling Point | 311.8 ± 35.0 °C | [1] |

| Predicted Density | 1.08 g/cm³ | [1] |

Synthesis Pathway

A common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

References

An In-depth Technical Guide to tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (C12H22N2O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key chiral intermediate in modern medicinal chemistry. The document details its chemical and physical properties, provides a plausible synthetic route based on established chemical transformations, and explores its significant role in the development of novel therapeutics, particularly in the realm of antiviral agents. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental considerations and insights into the structure-activity relationships of molecules incorporating this versatile scaffold.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a pyrrolidine ring N-protected with a tert-butoxycarbonyl (Boc) group and substituted at the 3-position with a cyclopropylamino moiety. The presence of a chiral center at the 3-position of the pyrrolidine ring makes its stereoselective synthesis crucial for its application in drug development, with the (R)-enantiomer often being the biologically active form.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | [1] |

| CAS Number | 887587-25-9 (racemate) | N/A |

| 1289584-93-5 ((R)-enantiomer) | [1] | |

| Appearance | Predicted: Oil | N/A |

| Boiling Point (Predicted) | 311.8 ± 35.0 °C | [1] |

| Density (Predicted) | 1.08 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol: Reductive Amination

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) in dichloromethane (DCM) is added cyclopropylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine/enamine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise to the stirring solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material.

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

The layers are separated, and the aqueous layer is extracted with DCM (3x).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Note: This is a generalized protocol. Reaction conditions such as solvent, reducing agent, temperature, and reaction time may need to be optimized for specific stereoisomers and desired purity.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted and Analog-Based)

| Spectroscopic Data | Predicted/Analog-Based Values |

| ¹H NMR (CDCl₃) | δ (ppm): 3.1-3.6 (m, 4H, pyrrolidine CH₂), 2.8-3.0 (m, 1H, pyrrolidine CH), 2.2-2.4 (m, 1H, cyclopropyl CH), 1.9-2.1 (m, 1H, pyrrolidine CH₂), 1.6-1.8 (m, 1H, pyrrolidine CH₂), 1.45 (s, 9H, Boc CH₃), 0.3-0.5 (m, 4H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 154.7 (C=O), 79.5 (C(CH₃)₃), 50-55 (pyrrolidine CH), 44-48 (pyrrolidine CH₂), 30-35 (pyrrolidine CH₂), 28.5 (Boc CH₃), 25-30 (cyclopropyl CH), 3-8 (cyclopropyl CH₂) |

| IR (thin film) | ν (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, alkyl), ~1685 (C=O stretch, carbamate), ~1160 (C-N stretch) |

| Mass Spectrometry (ESI+) | m/z: 227.1814 [M+H]⁺ |

Applications in Drug Discovery and Development

The pyrrolidine scaffold is a prevalent motif in a multitude of FDA-approved drugs and clinical candidates, valued for its ability to introduce three-dimensional complexity and serve as a versatile scaffold for diverse substitutions.[2] The incorporation of a cyclopropyl group can further enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.

Antiviral Agents

Derivatives of 3-aminopyrrolidine are key components in a number of antiviral drugs, particularly protease inhibitors. The pyrrolidine ring often serves as a central scaffold to orient pharmacophoric groups into the active site of viral proteases, such as those from HIV and Hepatitis C virus.[3]

The cyclopropylamino moiety, in particular, has been shown to be beneficial in the design of inhibitors for viral proteases. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), the replacement of a cyclohexyl moiety with a cyclopropyl group at the P2 position led to an increase in antiviral activity.[4] This suggests that the compact and rigid nature of the cyclopropyl group can lead to more favorable interactions within the enzyme's binding pocket.

Signaling Pathways in Viral Protease Inhibition

Viral proteases are essential enzymes for the replication of many viruses. They cleave large polyproteins into individual functional proteins required for viral assembly. Inhibition of these proteases disrupts the viral life cycle. The general mechanism of action for drugs incorporating the 3-(cyclopropylamino)pyrrolidine scaffold is the competitive inhibition of these viral proteases.

Caption: Inhibition of viral replication by targeting viral proteases.

Conclusion

This compound is a valuable and versatile chiral building block in the synthesis of complex pharmaceutical agents. Its structural features, including the protected amine, the chiral center, and the cyclopropyl moiety, make it an attractive component for generating libraries of compounds with potential therapeutic applications, particularly as antiviral agents. Further exploration of its derivatives is warranted to fully exploit its potential in the development of next-generation therapeutics. This guide provides a foundational understanding for researchers to build upon in their drug discovery endeavors.

References

- 1. (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate [myskinrecipes.com]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Activity and Structure-Activity Relationship of Noroviral Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its unique structural combination of a pyrrolidine ring, a cyclopropylamino group, and a tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel antiviral agents and protease inhibitors.[1] The presence of the cyclopropyl moiety can enhance metabolic stability and binding affinity of the final drug candidates, while the pyrrolidine scaffold provides a versatile platform for further chemical modifications. This document provides a comprehensive overview of the physical and chemical properties, a detailed experimental protocol for its synthesis, and characterization data for this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. Data for both the racemic mixture and the (R)-enantiomer are provided where available.

Table 1: General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₁₂H₂₂N₂O₂ | [1] |

| Molecular Weight | 226.32 g/mol | N/A |

| Appearance | Predicted to be an oil or low-melting solid | N/A |

Table 2: CAS Registry Numbers

| Stereoisomer | CAS Number |

| Racemate/Unspecified | 887587-25-9 |

| (R)-enantiomer | 1289584-93-5 |

Table 3: Predicted and Experimental Properties

| Property | Value | Notes |

| Boiling Point | 311.8 ± 35.0 °C | Predicted |

| Density | 1.08 g/cm³ | Predicted |

| Storage Temperature | 2-8°C | Recommended |

Synthesis

The most common and efficient method for the synthesis of this compound is the reductive amination of tert-butyl 3-oxopyrrolidine-1-carboxylate with cyclopropylamine. This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ by a mild reducing agent such as sodium triacetoxyborohydride.

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of this compound.

Materials:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 equivalent). Dissolve the ketone in anhydrous dichloromethane (DCM).

-

Addition of Amine: Add cyclopropylamine (1.1-1.5 equivalents) to the solution. If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate imine formation.

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting ketone is consumed (typically 4-16 hours).

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 4: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm), the pyrrolidine ring protons (multiplets, ~1.5-3.6 ppm), and the cyclopropyl protons (multiplets, ~0.3-0.8 ppm and a methine proton at ~2.2-2.5 ppm). |

| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm for the quaternary carbon), the pyrrolidine ring carbons (~25-60 ppm), the cyclopropyl carbons (~3-15 ppm and a methine carbon at ~30-35 ppm), and the carbonyl carbon of the Boc group (~155 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z 227.17. |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Drug Discovery

This compound serves as a crucial chiral building block in the synthesis of several classes of therapeutic agents. Its incorporation into drug candidates is often aimed at improving potency, selectivity, and pharmacokinetic properties.

-

Antiviral Agents: The pyrrolidine ring system is a common scaffold in many antiviral drugs. The addition of the N-cyclopropyl group can enhance binding to viral enzymes and improve metabolic stability.[1]

-

Protease Inhibitors: This compound is utilized in the synthesis of protease inhibitors, which are a critical class of drugs for treating diseases such as HIV and Hepatitis C. The specific stereochemistry and functional groups of this intermediate are often essential for achieving high inhibitory activity.[1]

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex, biologically active molecules. This guide provides essential information on its properties, a reliable synthetic protocol, and an overview of its applications. The provided data and methodologies will be a useful resource for researchers and scientists in the field of medicinal chemistry and drug development.

References

Navigating the Physicochemical Landscape of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Understanding these fundamental physicochemical properties is critical for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of active pharmaceutical ingredients (APIs). While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information based on the well-understood chemistry of its core functional groups, namely the tert-butoxycarbonyl (Boc) protecting group and the substituted pyrrolidine ring.

Core Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These values are crucial for predicting its behavior in various experimental and manufacturing settings.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂N₂O₂ | |

| Molecular Weight | 226.32 g/mol | |

| Boiling Point | 311.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.08 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C | [1] |

Solubility Profile

Expected Solubility Behavior:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The pyrrolidine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors, but the bulky tert-butyl and cyclopropyl groups increase steric hindrance and lipophilicity. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile | High | The molecule lacks acidic protons and is expected to be readily solvated by these common organic solvents. |

| Nonpolar | Toluene, Hexanes | Moderate to Low | The aliphatic and carbamate portions of the molecule will have some affinity for nonpolar solvents. |

Stability Profile

The stability of this compound is largely dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The Boc group is notoriously sensitive to acidic conditions and elevated temperatures, while exhibiting robust stability in the presence of bases and most nucleophiles.[2][3]

Summary of Stability:

| Condition | Stability | Degradation Pathway |

| Acidic (e.g., TFA, HCl) | Labile | Cleavage of the Boc group to yield the corresponding secondary amine, isobutylene, and carbon dioxide.[2] |

| Basic (e.g., NaOH, Et₃N) | Stable | The Boc group is generally stable to basic and nucleophilic conditions. |

| Thermal | Potentially Labile | High temperatures can induce the thermal cleavage of the Boc group.[4] Storage at 2-8°C is recommended to minimize degradation.[1] |

| Oxidative | Data not available | The pyrrolidine ring and secondary amine could be susceptible to oxidation under harsh conditions. |

| Photolytic | Data not available | Extended exposure to UV light should be evaluated on a case-by-case basis. |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of solubility and stability. The following sections provide standardized methodologies that can be adapted for the characterization of this compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, dichloromethane).

-

Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant of each vial and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The solubility is reported in units such as mg/mL or mol/L.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare solutions of this compound in suitable solvents.

-

Expose the solutions to a range of stress conditions in separate experiments:

-

Acidic: 0.1 N HCl at room temperature and elevated temperature (e.g., 60°C).

-

Basic: 0.1 N NaOH at room temperature and elevated temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photolytic: Expose the solid compound and a solution to UV light (e.g., 254 nm and 365 nm).

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

-

Quantify the amount of the parent compound remaining and identify and characterize any significant degradation products, potentially using mass spectrometry (MS) for structural elucidation.

Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key pathways and workflows.

Caption: Stability profile of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Acid-catalyzed deprotection of the Boc group.

References

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

Disclaimer: This document provides a summary of safety and handling precautions for tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate based on available data for structurally similar compounds. No specific Safety Data Sheet (SDS) for this exact compound was publicly available at the time of writing. Therefore, this guide should be used for informational purposes only, and a comprehensive risk assessment should be conducted by qualified personnel before handling this chemical.

This technical guide is intended for researchers, scientists, and professionals in drug development who may be working with this compound. Due to the limited availability of specific safety data, the following information has been compiled from safety data sheets of analogous pyrrolidine derivatives. It is crucial to handle this compound with care in a controlled laboratory setting.

Hazard Identification and Classification

Based on data from structurally related compounds, this compound is anticipated to be classified as a hazardous substance. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation. The following table summarizes the likely GHS hazard classifications.

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |

GHS Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Limited specific data is available for the target compound. The following table includes information for a stereoisomer, (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate (CAS: 1289584-93-5).

| Property | Value |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Boiling Point | 311.8±35.0 °C (Predicted) |

| Density | 1.08 g/cm³ (Predicted) |

| Storage Temperature | 2-8°C |

First-Aid Measures

In the event of exposure, immediate action is critical. The following are general first-aid measures recommended for similar pyrrolidine derivatives.

| Exposure Route | First-Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1][2] |

| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1] |

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize risk.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1][2]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

-

Avoid contact with skin and eyes.[2]

-

Wash hands thoroughly after handling.[1]

Storage:

-

Keep the container tightly closed in a dry and well-ventilated place.[1]

-

Store in a cool and dark place, at a recommended temperature of 2-8°C.

-

Store locked up.[1]

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound, based on guidelines for similar chemicals.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Hand Protection | Wear compatible chemical-resistant gloves. |

| Skin and Body Protection | Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator. |

Accidental Release Measures

In case of a spill or accidental release, follow these procedures:

-

Personal Precautions: Use personal protective equipment. Keep unnecessary personnel away from the spill area. Ensure adequate ventilation.[1][2]

-

Environmental Precautions: Prevent the product from entering drains.[2]

-

Methods for Cleaning Up: Sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides may be generated.[1]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[1]

Visualized Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a reductive amination reaction between tert-butyl 3-oxopyrrolidine-1-carboxylate and cyclopropylamine. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas. The cyclopropylamino moiety can introduce conformational rigidity and improve metabolic stability, while the pyrrolidine scaffold is a common feature in many biologically active compounds. The Boc-protecting group allows for subsequent facile deprotection and further functionalization. The synthesis described herein utilizes a standard and efficient reductive amination procedure.

Chemical Reaction Pathway

The synthesis proceeds via a one-pot reductive amination. First, the ketone of tert-butyl 3-oxopyrrolidine-1-carboxylate reacts with cyclopropylamine to form an intermediate iminium ion. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride, to yield the desired secondary amine product.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

Materials and Equipment

-

Reactants:

-

tert-Butyl 3-oxopyrrolidine-1-carboxylate (MW: 185.22 g/mol )

-

Cyclopropylamine (MW: 57.09 g/mol )

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )

-

-

Solvents:

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

-

Purification:

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Procedure

-

Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

-

Addition of Amine: Add cyclopropylamine (1.2 eq) to the solution at room temperature and stir for 30 minutes.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. An exotherm may be observed. Maintain the temperature below 30 °C.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

Experimental Workflow

Caption: General experimental workflow for reductive amination.

Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactant Quantities | |

| tert-Butyl 3-oxopyrrolidine-1-carboxylate | 1.0 eq |

| Cyclopropylamine | 1.2 eq |

| Sodium triacetoxyborohydride | 1.5 eq |

| Reaction Conditions | |

| Solvent | Dichloromethane |

| Temperature | Room Temperature |

| Reaction Time | 12-18 hours |

| Product Characterization | |

| Molecular Formula | C₁₂H₂₂N₂O₂ |

| Molecular Weight | 226.32 g/mol |

| Appearance | Colorless to pale yellow oil |

| Representative Yield and Purity | |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Cyclopropylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

The addition of the reducing agent and the quenching step may be exothermic. Proceed with caution and ensure adequate cooling if necessary.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. This procedure is scalable and utilizes readily available reagents, making it suitable for both academic research and industrial drug development applications. Proper execution of the protocol and adherence to safety guidelines are essential for obtaining the desired product in high yield and purity.

Application Notes and Protocols for the Chiral Synthesis of (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate

This document provides detailed application notes and experimental protocols for the chiral synthesis of (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate, a valuable chiral intermediate in pharmaceutical and medicinal chemistry. The synthesis is presented as a three-step sequence starting from commercially available (R)-3-pyrrolidinol. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

(R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a key building block in the synthesis of various biologically active molecules. The presence of the chiral pyrrolidine ring and the cyclopropylamino moiety often imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. This protocol outlines a reliable and efficient synthetic route involving N-protection of the starting alcohol, oxidation to the corresponding ketone, and subsequent diastereoselective reductive amination to yield the target compound with high stereochemical purity.

Overall Synthetic Scheme

The synthetic pathway involves three main transformations:

-

N-Boc Protection: The secondary amine of (R)-3-pyrrolidinol is protected with a tert-butyloxycarbonyl (Boc) group to yield (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

-

Oxidation: The hydroxyl group of the N-Boc protected pyrrolidinol is oxidized to the corresponding ketone, tert-butyl 3-oxopyrrolidine-1-carboxylate.

-

Reductive Amination: The ketone is reacted with cyclopropylamine in the presence of a reducing agent to stereoselectively form the desired (R)-tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate.

Asymmetric Synthesis of Pyrrolidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals. Its three-dimensional structure allows for precise spatial arrangement of substituents, making it a privileged motif for designing molecules with specific biological activities. This document provides detailed application notes and protocols for the asymmetric synthesis of pyrrolidine derivatives, focusing on modern, efficient, and highly stereoselective methodologies.

Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is one of the most powerful and atom-economical methods for constructing the pyrrolidine ring. This approach allows for the creation of multiple stereocenters in a single step with high levels of control.

Silver(I)-Catalyzed Asymmetric [C+NC+CC] Synthesis

This method involves a silver(I)-catalyzed multicomponent reaction that provides access to highly functionalized pyrrolidines. The use of a chiral auxiliary, such as Oppolzer's camphorsultam, allows for excellent control of the stereochemistry.[1]

Reaction Scheme:

A generalized scheme for the Ag(I)-catalyzed [3+2] cycloaddition.

Caption: General workflow for Ag(I)-catalyzed pyrrolidine synthesis.

Quantitative Data:

| Entry | Aldehyde | Dipolarophile | Yield (%) | Diastereomeric Ratio (endo:exo) | Enantiomeric Excess (%) |

| 1 | Benzaldehyde | N-Phenylmaleimide | 95 | >95:5 | 98 |

| 2 | Isovaleraldehyde | Dimethyl fumarate | 88 | >95:5 | 96 |

| 3 | Acetaldehyde | Methyl acrylate | 75 | >95:5 | 92 |

Experimental Protocol:

General Procedure for Silver(I)-Catalyzed Asymmetric [3+2] Cycloaddition:

-

To a solution of the chiral glycyl sultam (1.0 equiv.) and the aldehyde (1.1 equiv.) in a suitable solvent (e.g., toluene, 0.1 M) is added the silver(I) catalyst (e.g., AgOAc, 5 mol%).

-

The mixture is stirred at room temperature for 30 minutes.

-

The dipolarophile (1.2 equiv.) and a base (e.g., triethylamine, 1.5 equiv.) are added sequentially.

-

The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

-

The stereochemical outcome (dr and ee) is determined by chiral HPLC analysis.

Organocatalytic Asymmetric Synthesis

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metal catalysts. Proline and its derivatives are particularly effective organocatalysts for the enantioselective synthesis of pyrrolidines.

Proline-Catalyzed Michael Addition/Cyclization Cascade

This strategy involves the Michael addition of an aldehyde to a nitroolefin, catalyzed by a chiral pyrrolidine-based organocatalyst, followed by an intramolecular cyclization to form the pyrrolidine ring. This approach allows for the construction of highly substituted pyrrolidines with excellent stereocontrol.[2][3][4]

Signaling Pathway:

Caption: Organocatalytic Michael addition/cyclization cascade.

Quantitative Data:

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (syn, %) |

| 1 | Propanal | β-Nitrostyrene | 10 | 95 | 95:5 | 99 |

| 2 | Cyclohexanecarboxaldehyde | (E)-2-Nitro-1-phenylprop-1-ene | 15 | 88 | 92:8 | 97 |

| 3 | Isobutyraldehyde | (E)-1-Nitro-2-phenylethene | 10 | 92 | >99:1 | 98 |

Experimental Protocol:

General Procedure for Organocatalytic Michael Addition/Cyclization:

-

To a solution of the aldehyde (1.0 equiv.) and the nitroolefin (1.2 equiv.) in a suitable solvent (e.g., CH2Cl2, 0.2 M) is added the chiral pyrrolidine-based organocatalyst (e.g., a diarylprolinol silyl ether, 10 mol%).

-

An acid co-catalyst (e.g., benzoic acid, 10 mol%) may be added to enhance the reaction rate and selectivity.

-

The reaction mixture is stirred at room temperature for 12-24 hours, or until the starting materials are consumed as indicated by TLC.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the functionalized pyrrolidine.

-

The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Synthesis from the Chiral Pool: Proline as a Starting Material

Utilizing readily available and enantiomerically pure starting materials, known as the "chiral pool," is a highly effective strategy for asymmetric synthesis. L-proline and D-proline are excellent chiral building blocks for the synthesis of a wide variety of pyrrolidine derivatives.[5]

Synthesis of 2,5-Disubstituted Pyrrolidines from Pyroglutamic Acid

Pyroglutamic acid, a derivative of proline, serves as a versatile starting material for the synthesis of C2-symmetrical and non-symmetrical 2,5-disubstituted pyrrolidines.[6][7][8]

Experimental Workflow:

Caption: Synthesis of 2,5-disubstituted pyrrolidines from pyroglutamic acid.

Quantitative Data:

| Entry | Starting Material | Reagents | Product | Yield (%) | Diastereoselectivity |

| 1 | N-Boc-L-Pyroglutamic acid | 1. DIBAL-H; 2. PhMgBr | (2R,5S)-N-Boc-2-phenyl-5-(hydroxymethyl)pyrrolidine | 85 | >98:2 |

| 2 | N-Cbz-D-Pyroglutamic acid methyl ester | 1. NaBH4; 2. PPh3, I2, Imidazole; 3. n-BuLi, then alkyl halide | (2S,5R)-N-Cbz-2-alkyl-5-methylpyrrolidine | 70 (over 3 steps) | >95:5 |

| 3 | L-Pyroglutaminol | 1. Swern oxidation; 2. Horner-Wadsworth-Emmons olefination | (R)-N-Protected-2-alkenylpyrrolidine | 80 (over 2 steps) | N/A |

Experimental Protocol:

Synthesis of (2R,5S)-N-Boc-2-phenyl-5-(hydroxymethyl)pyrrolidine:

-

A solution of N-Boc-L-pyroglutamic acid (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of DIBAL-H in hexanes (1.1 equiv.) is added dropwise, and the reaction is stirred at -78 °C for 2 hours.

-

A solution of phenylmagnesium bromide in THF (3.0 equiv.) is added dropwise at -78 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous solution of Rochelle's salt.

-

The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by flash column chromatography to yield the desired 2,5-disubstituted pyrrolidine.

-

The diastereoselectivity can be confirmed by NMR analysis.

These protocols provide a foundation for the asymmetric synthesis of a diverse range of pyrrolidine derivatives. Researchers are encouraged to consult the primary literature for further details and optimization of specific transformations. The versatility of these methods makes them highly valuable for applications in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 4. Organocatalytic Asymmetric Addition of Aldehyde to Nitroolefin by H-d-Pro-Pro-Glu-NH2: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Tert-Butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 3-(cyclopropylamino)pyrrolidine-1-carboxylate is a valuable chiral building block in medicinal chemistry, prized for its utility in the synthesis of complex molecules with therapeutic potential. Its rigid cyclopropyl group and the pyrrolidine scaffold offer a unique three-dimensional structure that can enhance binding affinity, metabolic stability, and cell permeability of drug candidates. This document provides detailed application notes and protocols for the use of this building block in the development of targeted therapies, with a focus on Janus kinase (JAK) inhibitors and Dipeptidyl peptidase-4 (DPP-4) inhibitors.

Application in Janus Kinase (JAK) Inhibitor Synthesis

The pyrrolidine moiety is a key structural feature in several JAK inhibitors. The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.

JAK-STAT Signaling Pathway

The JAK-STAT pathway transmits signals from extracellular cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. Inhibition of JAKs is a validated therapeutic strategy for a range of autoimmune disorders.

Synthesis of a Tofacitinib Analog

While a direct synthesis of Tofacitinib from this compound is not prominently documented, the following protocol outlines the synthesis of a key intermediate for Tofacitinib, which utilizes a related pyrrolidine derivative. This can be adapted for the synthesis of novel analogs.

Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (a Tofacitinib Precursor)

This multi-step synthesis starts from 3-amino-4-methylpyridine and illustrates the construction of the core piperidine scaffold.

Step 1: Protection of the Amino Group

-

To a solution of 3-amino-4-methylpyridine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent such as di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the Boc-protected intermediate.

Step 2: Reduction of the Pyridine Ring

-

The protected intermediate is subjected to catalytic hydrogenation using a catalyst such as platinum oxide (PtO2) under a hydrogen atmosphere.

-

The reaction is carried out in a solvent like ethanol or acetic acid.

-

Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the corresponding piperidine derivative.

Step 3: N-Benzylation

-

The piperidine derivative is reacted with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

-

The reaction mixture is heated to ensure complete benzylation.

-

Standard workup procedures are followed to isolate the N-benzylated product.

Step 4: Deprotection and N-Methylation

-

The Boc group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

-

The resulting secondary amine is then N-methylated using a reagent like formaldehyde and a reducing agent such as sodium triacetoxyborohydride (reductive amination).

-

Purification by chromatography yields the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

Quantitative Data: Bioactivity of Tofacitinib and Analogs